molecular formula C8H12O4 B8608713 Hexahydrofuro[2,3-b]furan-3-yl acetate

Hexahydrofuro[2,3-b]furan-3-yl acetate

Cat. No.: B8608713
M. Wt: 172.18 g/mol
InChI Key: RCXLRBOCGWECNI-UHFFFAOYSA-N
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Description

Hexahydrofuro[2,3-b]furan-3-yl acetate is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl acetate

InChI

InChI=1S/C8H12O4/c1-5(9)12-7-4-11-8-6(7)2-3-10-8/h6-8H,2-4H2,1H3

InChI Key

RCXLRBOCGWECNI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1COC2C1CCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To the buffer solution (104.3 g of sodium dihydrogen orthophosphate dissolved in 530 mL of water & pH adjusted to 6.0-6.5 with saturated sodium bicarbonate solution (68 g in 680 mL water) solution) hexahydrofuro[2,3-b]furan-3-yl acetate (III, 115 g) and CAL-B (17.25 g) was added at 25-35° C., heated to 38-45° C. and stirred for 24 hours. CAL-B (17.25 g) was added stirred for 16 hours, again CAL-B (11.5 g) was added at 38-45° C. and stirred for 16 hours (pH should maintain 6.0-6.5). The reaction mass was cooled to 20-30° C., methylenedichloride (1150 mL) was added to the mass and stirred for 30 minutes. The reaction mass was filtered through hyflowbed then separated the organic layer and washed with 10% sodium chloride solution (575 mL). Organic layer was distilled completely under vacuum to get title compound II (yield 40.0 g).
Quantity
104.3 g
Type
reactant
Reaction Step One
Name
Quantity
530 mL
Type
solvent
Reaction Step One
Quantity
680 mL
Type
reactant
Reaction Step Two
Quantity
115 g
Type
reactant
Reaction Step Three
Quantity
1150 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Hexahydrofuro[2,3-b]furan-3-ol (IV, 60 g) was dissolved in dichloromethane (300 mL) and cooled to 0-5° C. To the cooled solution triethylamine (58.2 g), N,N-dimethylaminopyridine (1.12 g) was added, acetic anhydride (56.5 g) was added for 30-60 minutes at the same temperature, the mass temperature was raised to 25-35° C. and stirred for 2-4 hours. After completion of reaction the mass was cooled to 10-20° C., water (120 mL) was added, stirred for 30 minutes, separated the organic layer, washed with 10% sodium chloride solution (120 mL) and distilled out dichloromethane to get title compound (yield 72 g). Further, the product was purified by fractional distillation to get pure Hexahydrofuro[2,3-b]furan-3-yl acetate III (yield 54 g).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
58.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
1.12 g
Type
reactant
Reaction Step Two
Quantity
56.5 g
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Hexahydrofuro[2,3-b]furan-3-yl acetate (124 g) to the RB flask along with buffer solution (118 g Sodium dihydrogen phosphate dihydrate dissolved in 600 ml water & pH adjusted to 6.5 with saturated NaHCO3 aqueous solution). CAL-B enzyme (19.5 g) was added to the reaction mass and stirred at 40-45° C. Reaction was monitored by Chiral-GC. Reaction was cooled to room temp., dichloromethane (1300 ml) was charged to reaction mass and filtered through hyflow bed. Dichloromethane layer was separated and washed with Sodium chloride solution (10%, 650 ml) and water (3×650 ml). Dichloromethane layer was concentrated under vacuum to get residue of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate (Yield 53 g). Further, the product was purified by fractional distillation under vacuum at 98-118° C. to get main fraction 39.5 g having purity 97.98%.
Quantity
124 g
Type
reactant
Reaction Step One
Name
Sodium dihydrogen phosphate dihydrate
Quantity
118 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Hexahydrofuro[2,3-b]furan-3-ol (25 g) was dissolved in dichloromethane (250 ml) and added triethylamine (23.3 g). N,N-dimethylaminopyridine (0.46 g) was added to the reaction mass. Reaction mass was cooled to 0-10° C. Acetic anhydride (21.5 g) was diluted with dichloromethane (50 ml) & added slowly drop-wise to the reaction mass. Reaction mass was stirred at 0-5° C. till completion. Reaction mass was washed with water (2×100 ml) & 10% Sodium chloride solution (100 ml). Reaction mass was concentrated under vacuum at <40° C. to get residue of Hexahydrofuro[2,3-b]furan-3-yl acetate (yield 29 g). Further, the product was purified by distillation (20 g) under vacuum using fractional distillation at 88-102° C. to get main fraction 17 g having purity 92.6%
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
23.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0.46 g
Type
reactant
Reaction Step Three
Quantity
21.5 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

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